

An In-Depth Technical Guide to Dibromomalonamide (CAS: 73003-80-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibromomalonamide*

Cat. No.: *B132542*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalonamide (CAS: 73003-80-2) is a halogenated organic compound recognized for its potent antimicrobial properties. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, mechanism of action, and applications. We delve into the causality behind its biocidal efficacy, grounded in its electrophilic nature, and present detailed protocols for its analysis. This document serves as a core reference for professionals in chemical research and development, offering field-proven insights into the practical application and handling of this versatile, reactive molecule.

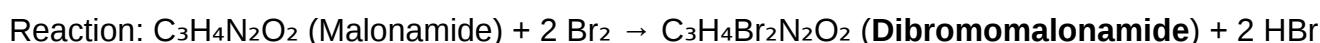
Introduction

Dibromomalonamide, systematically named 2,2-dibromopropanediamide, is a derivative of malonamide distinguished by the substitution of two bromine atoms on the central carbon.^{[1][2]} This structural feature is pivotal to its chemical reactivity and biological activity. While its primary commercial application lies in industrial settings as a fast-acting, non-oxidizing biocide, its reactive nature makes it a compound of interest for further research in synthetic and medicinal chemistry.^{[1][3]} This guide synthesizes current knowledge to provide a robust technical foundation for professionals working with or exploring the potential of **Dibromomalonamide**.

Chemical & Physical Properties

Dibromomalonamide is a white to off-white crystalline solid.^[1] The presence of two amide functional groups and two bromine atoms on a central carbon atom defines its chemical behavior. The molecule's properties are heavily influenced by the strong electron-withdrawing effects of the bromine atoms, which renders the central carbon highly electrophilic.

Table 1: Key Chemical and Physical Properties of **Dibromomalonamide**


Property	Value	Source(s)
CAS Number	73003-80-2	[2]
Molecular Formula	C ₃ H ₄ Br ₂ N ₂ O ₂	[1][2]
Molecular Weight	259.88 g/mol	[1][2]
Appearance	White to off-white powder/crystal	[1][4]
IUPAC Name	2,2-dibromopropanediamide	[2]
Solubility	Soluble in polar solvents	[1]
Purity (Typical)	>98.0%	[1]

Synthesis and Mechanism

The synthesis of **Dibromomalonamide** is typically achieved through the direct bromination of malonamide. This reaction leverages the acidic nature of the methylene protons on the malonamide backbone, which are readily substituted by electrophilic bromine.

3.1 General Synthesis Route: Electrophilic Bromination

The core of the synthesis involves the reaction of malonamide with a brominating agent, such as elemental bromine (Br₂), often in an aqueous or acidic medium.^[5] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine. The use of two equivalents of the brominating agent ensures the formation of the dibromo-substituted product.^[5]

The process is an alpha-halogenation, a classic reaction for compounds with enolizable ketones or amides.[\[6\]](#)

3.2 Illustrative Synthesis Workflow

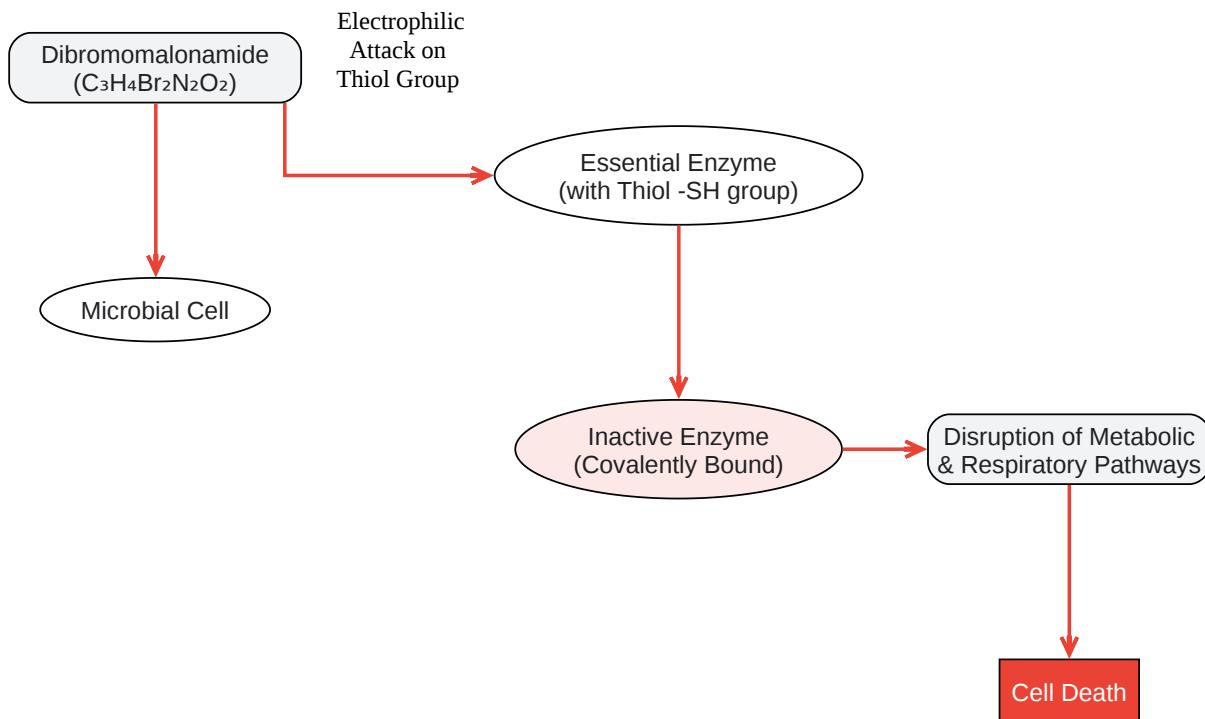
The following diagram outlines the logical steps for a laboratory-scale synthesis of **Dibromomalonamide**.

[Click to download full resolution via product page](#)

Caption: Laboratory synthesis workflow for **Dibromomalonamide**.

Mechanism of Action as a Biocide

Dibromomalonamide's efficacy as a biocide is analogous to other electrophilic halogenated biocides like DBNPA (2,2-dibromo-3-nitrilopropionamide).[7][8] Its mode of action is not based on releasing bromine as an oxidizing agent, but rather on direct, irreversible reactions with critical microbial components.[3]


4.1 Electrophilic Attack on Nucleophiles

The primary mechanism involves the electrophilic bromine atoms, which are highly susceptible to nucleophilic attack.[7] Key biological nucleophiles, particularly the thiol (-SH) groups found in cysteine residues of essential enzymes (e.g., dehydrogenases) and structural proteins, are primary targets.[7]

4.2 Disruption of Cellular Function

- Penetration: The molecule rapidly penetrates the microbial cell membrane.[8]
- Reaction: Inside the cell, it reacts with sulfur-containing nucleophiles within enzymes. This reaction is an irreversible binding event where a bromine atom is displaced.
- Inactivation: This binding inactivates the enzyme, disrupting critical metabolic pathways such as respiration and redox processes, ultimately leading to rapid cell death.[7][8]

This "fast-kill" characteristic is a significant advantage in industrial applications where microbial proliferation must be halted immediately.[7]

[Click to download full resolution via product page](#)

Caption: Biocidal mechanism of **Dibromomalonamide** via enzyme inactivation.

Applications

Dibromomalonamide's primary utility stems from its potent, broad-spectrum antimicrobial activity.

- Industrial Water Treatment: It is used to control the growth of bacteria, fungi, and algae in industrial circulating cooling water systems, preventing biofouling and slime formation.[3][9]
- Preservative: It serves as a preservative in various industrial formulations, including paints, coatings, adhesives, and mineral slurries, protecting them from microbial degradation.[3][10]

- Oil and Gas Industry: It is employed in oilfield water systems, drilling muds, and fracturing fluids to control slime-forming and sulfide-producing bacteria.[3]
- Synthetic Chemistry: As a reactive intermediate, it serves as a building block in organic synthesis. For example, it is used to produce certain dithiole derivatives.[10] Its potential in medicinal chemistry as a scaffold or reactive agent is an area of interest.[1]

Analytical Methodologies

Accurate quantification of **Dibromomalonamide** is crucial for formulation, quality control, and research purposes. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

6.1 Protocol: Quantification by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of **Dibromomalonamide**. Method parameters must be optimized and validated for the specific matrix being analyzed.

Objective: To determine the purity or concentration of **Dibromomalonamide** in a sample.

Instrumentation & Reagents:

- HPLC system with UV-Vis or DAD detector
- Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- Acetonitrile (HPLC grade)
- High-purity water
- Phosphate buffer (e.g., Sodium Dihydrogen Phosphate)
- Phosphoric Acid (to adjust pH)

Step-by-Step Protocol:

- Mobile Phase Preparation:
 - Prepare an aqueous buffer (e.g., 0.05M Sodium Dihydrogen Phosphate).[11]

- Adjust the pH of the buffer to 3.0 using phosphoric acid.[11]
- Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in a defined ratio (e.g., 80:20 v/v).[11] The exact ratio should be optimized for best peak shape and retention time.
- Degas the mobile phase before use.

- Standard Preparation:
 - Accurately weigh a known amount of **Dibromomalonamide** reference standard.
 - Dissolve and dilute in the mobile phase to create a stock solution of known concentration (e.g., 1000 µg/mL).
 - Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation:
 - Accurately weigh the sample containing **Dibromomalonamide**.
 - Dissolve and dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.
 - Filter the final solution through a 0.45 µm syringe filter to remove particulates.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 µm
 - Flow Rate: 1.0 mL/min[11]
 - Injection Volume: 2 µL[11]
 - Column Temperature: Ambient or controlled (e.g., 30 °C)
 - Detection Wavelength: 205 nm[11]

- Run Time: 15 minutes[\[11\]](#)
- Analysis and Quantification:
 - Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the prepared sample(s).
 - Quantify the amount of **Dibromomalonamide** in the sample by comparing its peak area to the calibration curve.

Safety, Handling, and Toxicology

Dibromomalonamide is a hazardous chemical and must be handled with appropriate precautions.

- Acute Toxicity: The compound is classified as harmful if swallowed and fatal if inhaled.[\[2\]](#)
- Irritation and Sensitization: It causes serious eye damage and may cause an allergic skin reaction.[\[2\]](#)
- Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[\[2\]](#)

Table 2: GHS Hazard Classifications for **Dibromomalonamide**

Hazard Statement	Classification	Source
H302	Harmful if swallowed	[2]
H330	Fatal if inhaled	[2]
H317	May cause an allergic skin reaction	[2]
H318	Causes serious eye damage	[2]
H411	Toxic to aquatic life with long lasting effects	[2]

Handling Procedures:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]
- Avoid dust formation.[12]
- Avoid ingestion and inhalation.[12]
- Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

Environmental Fate: Like similar halogenated biocides, **Dibromomalonamide** is designed to degrade in aqueous environments.[8] However, its degradation products may also pose environmental risks and require proper disposal considerations in accordance with local regulations.[13]

Conclusion

Dibromomalonamide is a highly effective and fast-acting antimicrobial agent with a well-defined mechanism of action rooted in its electrophilic character. Its utility in industrial applications is significant, though its handling requires strict adherence to safety protocols due to its toxicity. For the research and drug development community, its reactive nature presents opportunities for its use as a synthetic intermediate or a starting point for the design of novel bioactive molecules. A thorough understanding of its chemistry, reactivity, and analytical quantification is essential for its safe and effective application.

References

- Vertex AI Search. (n.d.). Understanding the Mechanism of Action: How DBNPA Works as a Biocide.
- BenchChem. (2025). A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives.
- CymitQuimica. (n.d.). CAS 73003-80-2: 2,2-**Dibromomalonamide**.
- PubChem. (n.d.). **Dibromomalonamide**.
- Wikipedia. (n.d.). DBNPA.
- Ataman Kimya A.Ş. (n.d.). DBNPA.
- U.S. Environmental Protection Agency. (2009). Final DBNPA Env Scoping Doc.

- ResearchGate. (n.d.). Bromination of N,N'-Substituted Malonodiamides.
- ResearchGate. (2020). A mild synthesis of dibromomaleimides.
- ChemicalBook. (2024). **DIBROMOMALONAMIDE**.
- Fisher Scientific. (2025). SAFETY DATA SHEET - **Dibromomalonamide**.
- Ataman Kimya. (n.d.). DBNPA.
- Thermo Fisher Scientific. (n.d.). **Dibromomalonamide**, 98+%.
- Google Patents. (n.d.). CN102630224B - Method for the preparation of 2,2-dibromo Malonamide.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- BACWA. (2019). From EPA's Draft Risk Assessment: Response from a POTW Perspective.
- Albemarle Corporation. (n.d.). Solutions | Industrial Water Treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]
- 2. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Dibromomalonamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. nbinfo.com [nbinfo.com]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. albemarle.com [albemarle.com]
- 10. DIBROMOMALONAMIDE | 73003-80-2 [chemicalbook.com]
- 11. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]
- 13. bacwa.org [bacwa.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Dibromomalonamide (CAS: 73003-80-2)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132542#dibromomalonamide-cas-number-73003-80-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com